molecular formula C8H13N3OS B2541965 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol CAS No. 1566448-06-3

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol

Cat. No.: B2541965
CAS No.: 1566448-06-3
M. Wt: 199.27
InChI Key: BNDSTVWYIAIBCZ-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol is a compound with the molecular formula C₈H₁₃N₃OS and a molecular weight of 199.27 g/mol . This compound features a piperidine ring substituted with a thiazole moiety, which includes an amino group at the 2-position. The presence of both piperidine and thiazole rings makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with piperidin-4-ol in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted thiazole-piperidine compounds .

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol lies in its combined structure of both thiazole and piperidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-7-11-5-6(13-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDSTVWYIAIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566448-06-3
Record name 4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol
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